molecular formula C24H24N6OS B12162701 5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,5-dihydro-1H-pyrrol-3-ol

5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12162701
M. Wt: 444.6 g/mol
InChI Key: KKQCGKMOVKWZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,5-dihydro-1H-pyrrol-3-ol is a useful research compound. Its molecular formula is C24H24N6OS and its molecular weight is 444.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic molecule that has garnered attention for its potential biological activities. The unique structural features of this compound, including the thiazole and triazole rings, suggest various pharmacological applications. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4OSC_{20}H_{24}N_{4}OS, with a molecular weight of approximately 368.5 g/mol. The presence of multiple heterocyclic rings contributes to its potential reactivity and biological interactions.

PropertyValue
Molecular FormulaC20H24N4OSC_{20}H_{24}N_{4}OS
Molecular Weight368.5 g/mol
IUPAC Name5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[5-(triazolo[4,3-a]pyridin-3-yl)pentyl]-2,5-dihydro-1H-pyrrol-3-ol

Research indicates that this compound may interact with specific enzymes and receptors in biological systems. It is believed to exert its effects through enzyme inhibition and modulation of various biochemical pathways. The thiazole component is particularly noted for its role in biological interactions.

Enzyme Inhibition

Studies have shown that the compound can inhibit certain enzymes involved in metabolic processes. For instance, it has been observed to affect enzymes related to cancer cell metabolism, potentially leading to anticancer effects. The interaction with these enzymes can alter their activity significantly, influencing cellular functions and signaling pathways.

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For example:

Cell LineIC50 Value (μM)
HCT116 (Colon Carcinoma)6.2
T47D (Breast Cancer)27.3

These findings suggest that the compound may hold promise as a therapeutic agent in cancer treatment by targeting specific cancer cell types.

Antimicrobial Properties

The compound has also shown potential antimicrobial activity against pathogenic bacteria. Comparative studies indicated that it possesses significant antibacterial properties when tested against standard bacterial strains.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Study : A study published in Heterocycles explored the synthesis and biological evaluation of thiazole derivatives similar to our compound. The results showed promising anticancer activity against several human cancer cell lines .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties of thiazole-based compounds, revealing that certain derivatives exhibited strong antibacterial effects compared to conventional antibiotics .

Properties

Molecular Formula

C24H24N6OS

Molecular Weight

444.6 g/mol

IUPAC Name

5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2H-pyrrol-3-ol

InChI

InChI=1S/C24H24N6OS/c25-23-22(24-26-18(16-32-24)17-9-3-1-4-10-17)19(31)15-29(23)13-7-2-5-11-20-27-28-21-12-6-8-14-30(20)21/h1,3-4,6,8-10,12,14,16,25,31H,2,5,7,11,13,15H2

InChI Key

KKQCGKMOVKWZEP-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1CCCCCC2=NN=C3N2C=CC=C3)C4=NC(=CS4)C5=CC=CC=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.